molecular formula C11H15NO3 B1209477 Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester CAS No. 85221-16-5

Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester

Cat. No.: B1209477
CAS No.: 85221-16-5
M. Wt: 209.24 g/mol
InChI Key: CBGPYPHIFVEQTQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbamate compounds. The primary International Union of Pure and Applied Chemistry name for this compound is propan-2-yl N-(4-methoxyphenyl)carbamate, which precisely describes the molecular structure through systematic nomenclature protocols. This designation clearly identifies the propan-2-yl group (isopropyl group) as the alcohol-derived component and the 4-methoxyphenyl group as the amine-derived component of the carbamate ester linkage.

The compound is registered under Chemical Abstracts Service number 85221-16-5 and maintains PubChem compound identifier 186315. Multiple synonymous designations exist in chemical databases and literature, reflecting various naming conventions and systematic approaches to chemical nomenclature. The most commonly encountered synonyms include this compound, which represents the formal Chemical Abstracts Service nomenclature system. Additional recognized names encompass N-(4-methoxyphenyl)carbamic acid propan-2-yl ester and isopropyl (4-methoxyphenyl)carbamate, demonstrating the flexibility inherent in carbamate nomenclature systems.

Properties

IUPAC Name

propan-2-yl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPYPHIFVEQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005685
Record name Propan-2-yl (4-methoxyphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85221-16-5
Record name Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085221165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL N-(4-METHOXYPHENYL)CARBAMATE
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Scientific Research Applications

Pharmaceutical Applications

Enzyme Inhibition Research
Carbamic acid derivatives are extensively studied for their ability to inhibit specific enzymes, particularly hydrolases and transferases. These interactions can lead to competitive inhibition where the compound competes with natural substrates for active sites on enzymes. This property makes it a valuable candidate in drug development and biochemical research focused on metabolic pathways.

Potential Drug Development
The compound is investigated for its potential use in pharmaceuticals as a prodrug or in drug delivery systems. Its structural characteristics allow it to serve as a model compound for studying enzyme mechanisms and therapeutic applications.

Agricultural Applications

Pesticides and Herbicides
Carbamic acid derivatives are utilized in the production of various agrochemicals, including pesticides and herbicides. Their ability to interact with biological systems makes them effective in controlling pests and enhancing crop yields.

Industrial Applications

Synthesis of Other Compounds
In the chemical industry, carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester serves as an intermediate in organic synthesis. It is employed in the preparation of other carbamate compounds, which are important in various industrial processes.

Biochemical Research

Model Compound for Enzyme Studies
The compound acts as a model for studying enzyme inhibition mechanisms. Its interactions with enzymes provide insights into enzyme kinetics and the development of inhibitors that could lead to new therapeutic strategies .

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Functionality
PharmaceuticalsDrug developmentEnzyme inhibition; prodrug potential
AgriculturePesticides and herbicidesBiological interaction for pest control
Industrial ChemistryIntermediate in organic synthesisPrecursor for other carbamate compounds
Biochemical ResearchModel for enzyme studiesInsights into enzyme kinetics and inhibition mechanisms

Table 2: Enzyme Inhibition Studies

Study ReferenceEnzyme TargetInhibition TypeFindings
Various hydrolasesCompetitive inhibitionEffective at altering enzymatic functions
TransferasesNon-covalent bindingSignificant interactions with metabolic pathways

Case Study 1: Enzyme Inhibition Mechanism

A study published in the Royal Society of Chemistry explored the interaction of carbamic acid derivatives with specific enzymes. The findings indicated that these compounds could effectively inhibit enzyme activity through competitive mechanisms, providing a basis for their use in drug design aimed at metabolic disorders .

Case Study 2: Agricultural Efficacy

Research highlighted the application of carbamic acid derivatives in developing effective pesticides. These studies demonstrated that the structural properties of these compounds contribute to their efficacy against various agricultural pests, leading to improved crop protection strategies.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It interacts with the active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts the normal catalytic activity of the enzyme, thereby inhibiting its function. The molecular targets and pathways involved include various hydrolases and transferases, which play crucial roles in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related carbamates:

Compound Substituent Ester Group CAS RN Key Properties
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester 4-Methoxyphenyl 1-Methylethyl (isopropyl) N/A Hypothesized acetylcholinesterase inhibition; stability inferred from methoxy group
Propham (Carbamic acid, phenyl-, 1-methylethyl ester) Phenyl 1-Methylethyl 122-42-9 Herbicidal activity; regulated as a hazardous substance
Chlorpropham (1-Methylethyl (3-chlorophenyl)carbamate) 3-Chlorophenyl 1-Methylethyl 101-21-3 Antisprouting agent; toxic via cholinesterase inhibition
Carbamic acid, 4-methylphenyl-, 1-methylethyl ester 4-Methylphenyl 1-Methylethyl N/A Lower polarity than methoxy analog; potential pesticidal use
Carbamic acid, (3-chloro-4-methoxyphenyl)-, 1-methylethyl ester 3-Chloro-4-methoxyphenyl 1-Methylethyl N/A Dual functional groups may enhance bioactivity

Toxicity and Regulatory Status

  • Chlorpropham (3-chloro analog) is regulated for its antisprouting effects and cholinesterase inhibition .
  • The 4-methoxyphenyl derivative’s toxicity profile is unreported but may resemble phenyl carbamates, requiring evaluation for organ toxicity and environmental persistence.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Propham Chlorpropham
Molecular Formula C11H15NO3 C10H13NO2 C10H12ClNO2
Molecular Weight (g/mol) 209.24 179.22 213.66
LogP (Predicted) ~2.5 2.1 2.8
Water Solubility (mg/L) Low (<100) 250 89

Biological Activity

Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester, commonly referred to as isopropyl 4-methoxyphenylcarbamate, is a compound of significant interest in various fields including chemistry, biology, and medicine. This article provides an in-depth exploration of its biological activity, mechanisms of action, and applications.

Overview of the Compound

Carbamic acid esters are widely recognized for their diverse biological activities. The specific structure of isopropyl 4-methoxyphenylcarbamate contributes to its unique properties and potential applications in pharmacology and agrochemicals.

The primary mechanism through which isopropyl 4-methoxyphenylcarbamate exerts its biological effects is through enzyme inhibition . This compound interacts with the active sites of various enzymes, forming stable enzyme-inhibitor complexes that disrupt normal catalytic activity. The main targets include:

  • Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.
  • Transferases : Enzymes that facilitate the transfer of functional groups from one molecule to another.

This inhibition can lead to significant alterations in metabolic processes within organisms, making it a valuable tool in biochemical research and potential therapeutic applications.

Enzyme Inhibition Studies

Research has demonstrated that isopropyl 4-methoxyphenylcarbamate serves as a model compound for studying enzyme inhibition. Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug development. For instance, studies have shown its effectiveness in inhibiting certain lipoxygenases, which are involved in inflammatory processes .

Potential Pharmaceutical Applications

The compound has been explored for its potential as a prodrug or in drug delivery systems . Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Additionally, it has been investigated for use in pharmaceuticals targeting various diseases due to its favorable pharmacokinetic properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of isopropyl 4-methoxyphenylcarbamate, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
Methyl 4-methoxyphenylcarbamateMethyl EsterModerate enzyme inhibitionLower hydrophobicity compared to isopropyl
Ethyl 4-methoxyphenylcarbamateEthyl EsterSimilar enzyme inhibitionHigher volatility
Isopropyl 4-methoxyphenylcarbamateIsopropyl EsterStronger enzyme inhibitionEnhanced stability and bioavailability

This table illustrates how the specific ester group in isopropyl 4-methoxyphenylcarbamate imparts distinct physicochemical properties that influence its biological activity and suitability for various applications .

Case Studies

  • Enzyme Inhibition Experiment : A study investigated the inhibitory effects of isopropyl 4-methoxyphenylcarbamate on rabbit lipoxygenase (ALOX15). Results indicated that this compound exhibited significant inhibitory potency with an IC50 value indicating effective binding at the enzyme's active site .
  • Pharmacological Research : In another study focused on drug development, researchers evaluated the compound's potential as an anti-inflammatory agent by assessing its effects on cytokine production in cell cultures. The findings suggested promising results that warrant further exploration in clinical settings .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-methoxyaniline (1.0 equiv) is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. Isopropyl chloroformate (1.2 equiv) is added dropwise at 0–5°C, followed by the addition of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the generated HCl. The reaction is stirred at room temperature for 6–12 hours, after which the product is extracted, washed, and purified via recrystallization or column chromatography.

Key Data:

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → Room Temperature
Reaction Time10–12 hours
Yield85–92%

Characterization data from this method includes:

  • IR (KBr): 3345 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C asymmetric stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 4.95 (septet, J = 6.4 Hz, 1H, OCH(CH₃)₂), 6.85–7.25 (m, 4H, Ar–H), 7.50 (br s, 1H, NH).

Alternative Route via Carbamoyl Chloride Intermediate

A less common but viable method involves the synthesis of 4-methoxyphenylcarbamoyl chloride followed by esterification with isopropanol. This two-step process avoids the use of chloroformates but requires careful handling of the reactive intermediate.

Step 1: Formation of 4-Methoxyphenylcarbamoyl Chloride

4-Methoxyaniline is treated with phosgene (COCl₂) or triphosgene in a controlled environment to generate the carbamoyl chloride. The reaction is typically conducted at -10°C to prevent side reactions.

Step 2: Esterification with Isopropanol

The carbamoyl chloride is reacted with isopropanol in the presence of a base such as sodium hydroxide. This step proceeds via nucleophilic acyl substitution.

Key Data:

ParameterValue
Phosgene Equiv1.1 equiv
Solvent (Step 1)Toluene
Temperature (Step 1)-10°C
Isopropanol Equiv1.5 equiv
Yield (Overall)70–78%

Enzymatic Catalysis for Green Synthesis

Emerging methodologies explore lipase-catalyzed reactions to enhance sustainability. For instance, Candida antarctica lipase B (CAL-B) has been employed to catalyze the transesterification of methyl (4-methoxyphenyl)carbamate with isopropanol in non-aqueous media.

Key Data:

ParameterValue
Enzyme Loading10 wt% (relative to substrate)
Solventtert-Butanol
Temperature45°C
Reaction Time24–48 hours
Yield65–72%

This method avoids harsh reagents but requires longer reaction times and specialized enzyme handling.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

MethodYield (%)ProsCons
Chloroformate Route85–92High yield, simple workupUses toxic chloroformate
Carbamoyl Chloride Route70–78Avoids chloroformatesRequires phosgene, multi-step
Enzymatic Route65–72Eco-friendly, mild conditionsLow yield, high cost

Characterization and Quality Control

Robust analytical protocols ensure product purity:

  • Chiral HPLC: Confirms enantiopurity (if applicable) using a Chiralpak IC column with hexane/isopropanol mobile phase.

  • Mass Spectrometry (ESI+): m/z 224.1 [M+H]⁺.

  • X-ray Crystallography: Resolves molecular geometry, particularly for polymorphic forms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxyphenylamine with isopropyl chloroformate in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions . Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield. For example, lower temperatures reduce side reactions but may prolong reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the structural integrity of this carbamate be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations) to confirm the 4-methoxyphenyl and isopropyl ester moieties .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts using a C18 column with acetonitrile/water mobile phase .
  • FT-IR : Verify carbamate C=O stretching (~1700 cm1^{-1}) and methoxy C-O peaks (~1250 cm1^{-1}) .

Q. What are the key stability considerations for this compound under experimental storage?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis. Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to assess shelf life. Monitor via HPLC for degradation products like 4-methoxyphenylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this carbamate?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols:

  • Use recombinant enzymes (e.g., acetylcholinesterase) with consistent activity units.
  • Validate IC50_{50} values via dose-response curves (3 technical replicates, nonlinear regression analysis). Cross-reference with structural analogs (e.g., ethyl ester derivatives) to identify substituent effects .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Optimize ligand parameters with Gaussian09 (B3LYP/6-31G* basis set). Validate binding modes via molecular dynamics simulations (GROMACS) over 100 ns to assess stability .

Q. How do substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Compare hydrolysis rates under alkaline conditions (pH 10, 37°C) using UV-Vis spectroscopy. The electron-donating methoxy group reduces electrophilicity at the carbonyl carbon, slowing hydrolysis compared to chloro-substituted analogs (e.g., 4-chlorophenyl derivatives) .

Q. What advanced analytical techniques are critical for characterizing degradation pathways?

  • Methodological Answer : Employ LC-QTOF-MS to identify degradation products. For example, under oxidative stress (H2_2O2_2/Fe2+^{2+}), the methoxy group may demethylate to form a quinone intermediate. Use isotopic labeling (18^{18}O-H2_2O) to trace hydrolysis mechanisms .

Q. How can QSAR models be applied to optimize this carbamate’s pharmacokinetic properties?

  • Methodological Answer : Develop 3D-QSAR models (CoMFA/CoMSIA) using a dataset of carbamate derivatives. Train the model with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (q2^2 > 0.5). Use the model to predict bioavailability and metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester

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